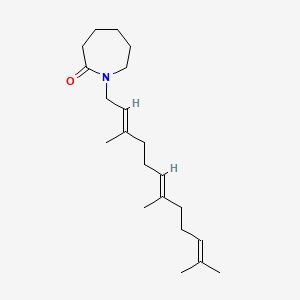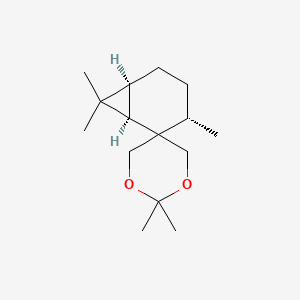
LEWATIT TP-214
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lewatit® MonoPlus TP 214 is a macroporous resin with chelating thiourea groups . It is designed for the selective removal of mercury, precious metals of the platinum group, gold, and silver . The resin is mechanically and osmotically more stable than ion exchange beds with a heterodisperse bead size distribution . It offers superior kinetic behavior, leading to faster uptake of cations and better utilization of capacity .
Synthesis Analysis
The synthesis of Lewatit® MonoPlus TP 214 involves the creation of monodisperse, uniform-sized beads . These beads are more mechanically and osmotically stable than those in ion exchange beds with a heterodisperse bead size distribution . This stability, along with superior kinetic behavior, allows for faster uptake of cations and better utilization of capacity .Molecular Structure Analysis
Lewatit® MonoPlus TP 214 is a macroporous resin with chelating thiourea groups . These groups have a high affinity for mercury and precious metals of the platinum group, gold, and silver .Chemical Reactions Analysis
The resin removes cations from neutral solutions in the following order (decreasing affinity): Hg 2+ > Ag + > Au +/3+ > Pt 2+/4+ > Cu 2+ > Pb 2+/4+ > Bi 2+ > Sn 2+ Zn 2+ > Cd 2+ > Ni 2+ .Physical And Chemical Properties Analysis
Lewatit® MonoPlus TP 214 is a beige, opaque resin . It has a uniformity coefficient of max. 1.1, a mean bead size of 0.55 mm (+/- 0.05), a bulk density of 680 g/L (+/- 5%), and a density of approximately 1.1 g/mL . It has a water retention of 43-48 wt. % and a minimum functional group capacity of 1.0 eq/L . It is stable in a pH range of 0-14 and can be stored for a maximum of 2 years at a temperature range of 20-40 °C .作用机制
The resin works by selectively removing specific cations from solutions . It has a high affinity for mercury and precious metals of the platinum group, gold, and silver . This selectivity allows it to be used in various applications, including the removal of mercury in flue gas scrubbing processes, metal separation and recovery in hydrometallurgy, and the recovery of platinum group metals from rinse water and exhausted process solutions .
安全和危害
未来方向
Based on more than 25 years of experience with the old replaced heterodispersed Lewatit® TP 214, this new resin, produced by a new patented process, offers clear advantages . It has higher mechanical and osmotic stability, better kinetics, and 10-20% higher capacity, depending on process conditions . It also has remarkably low leakage according to the process conditions . These improvements suggest that Lewatit® MonoPlus TP 214 will continue to be a valuable tool in various industrial processes.
Regarding relevant papers, one study explored the recovery of palladium (Pd(II)) ions using Lewatit TP 214 resins . The resin was used to extract and concentrate waste Pd(II) ions with ammonia complex procured from a precious metal plating .
属性
CAS 编号 |
109945-55-3 |
|---|---|
分子式 |
C5H3N3O2 |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-3-yl acetate](/img/structure/B1166690.png)